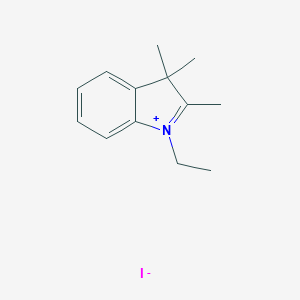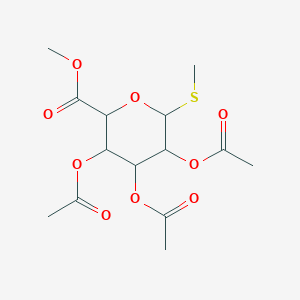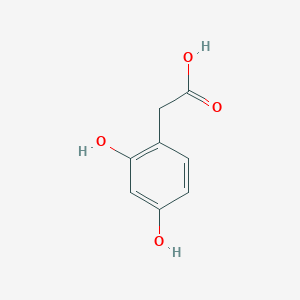
S-Adnadda-M-LR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Adnadda-M-LR is a type of cyclic peptide that has been studied for its potential use in scientific research. This peptide has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of S-Adnadda-M-LR is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the modulation of the immune system. S-Adnadda-M-LR has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. Additionally, S-Adnadda-M-LR has been shown to modulate the activity of immune cells, including T cells and natural killer cells.
Biochemical and Physiological Effects:
S-Adnadda-M-LR has a range of biochemical and physiological effects. In addition to its ability to inhibit MMPs and modulate the immune system, S-Adnadda-M-LR has been shown to have anti-inflammatory properties and to inhibit the formation of reactive oxygen species (ROS). These properties make S-Adnadda-M-LR a promising candidate for the development of new drugs and therapies.
実験室実験の利点と制限
S-Adnadda-M-LR has several advantages for lab experiments. It is relatively easy to synthesize using solid-phase or solution-phase peptide synthesis, and it has been shown to have a range of biochemical and physiological effects. However, there are also limitations to using S-Adnadda-M-LR in lab experiments. For example, it may be difficult to study the mechanism of action of S-Adnadda-M-LR due to its complex structure and the potential for interactions with other molecules in the cell.
将来の方向性
There are several future directions for research on S-Adnadda-M-LR. One area of interest is in the development of new drugs and therapies based on the properties of S-Adnadda-M-LR. Another area of interest is in the study of the mechanism of action of S-Adnadda-M-LR. Further research is also needed to fully understand the biochemical and physiological effects of S-Adnadda-M-LR and to identify any potential limitations to its use in lab experiments. Overall, the potential applications of S-Adnadda-M-LR in scientific research make it an exciting area of study for researchers in a variety of fields.
合成法
The synthesis of S-Adnadda-M-LR has been achieved using a variety of methods. One common method involves the use of solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. Another method involves the use of solution-phase peptide synthesis, which involves the coupling of amino acids in solution. Both methods have been used successfully to synthesize S-Adnadda-M-LR.
科学的研究の応用
S-Adnadda-M-LR has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs and therapies. S-Adnadda-M-LR has been shown to have a range of biochemical and physiological effects, including the ability to inhibit enzymes involved in cancer cell growth and to modulate the immune system. These properties make S-Adnadda-M-LR a promising candidate for the development of new drugs and therapies.
特性
CAS番号 |
141634-76-6 |
|---|---|
製品名 |
S-Adnadda-M-LR |
分子式 |
C50H74N10O14 |
分子量 |
1039.2 g/mol |
IUPAC名 |
(5R,8R,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-acetyloxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-15-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-1,12,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C50H74N10O14/c1-26(2)22-37-46(68)59-41(49(72)73)30(6)43(65)55-35(16-13-21-53-50(51)52)45(67)54-34(18-17-27(3)23-28(4)39(74-32(8)62)24-33-14-11-10-12-15-33)29(5)42(64)56-36(48(70)71)19-20-40(63)60(9)31(7)44(66)58-38(25-61)47(69)57-37/h10-12,14-15,17-18,23,26,28-30,34-39,41,61H,7,13,16,19-22,24-25H2,1-6,8-9H3,(H,54,67)(H,55,65)(H,56,64)(H,57,69)(H,58,66)(H,59,68)(H,70,71)(H,72,73)(H4,51,52,53)/b18-17+,27-23+/t28-,29-,30-,34-,35-,36+,37+,38+,39-,41+/m0/s1 |
InChIキー |
LIAFLGINUNSQGF-QKKGDWEISA-N |
異性体SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC(=O)C)/C |
SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
正規SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)CO)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC(=O)C)C |
同義語 |
(SER(1)-ADMADDA(5))MICROSYSTIN-LR S-ADNADDA-M-LR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








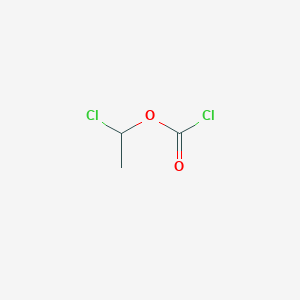
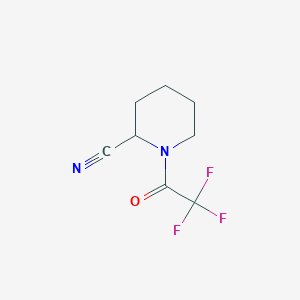

![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)
